Cas no 350820-01-8 (4-Aminobenzoic Acid-d4)

4-Aminobenzoic Acid-d4 化学的及び物理的性質
名前と識別子
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- Benzoic-2,3,5,6-d4acid, 4-amino-
- 4-Aminobenzoic Acid-d4
- 1,4-Diaminobenzene-2,3,5,6-d4
- 1,4-Phenylenediamine-2,3,5,6-d4
- 2,3,5,6-tetradeuterio-benzene-1,4-diamine
- 2,3,5,6-tetradeuterio-p-phenylendiamine
- 2,3,5,6-tetradeutero-1,4-phenylenediamine
- 2,3,5,6-tetradeutero-4-aminobenzoic acid
- 2.3.5.6-Tetradeuterio-p-phenylendiamin
- 2.3.5.6-Tetradeutero-p-phenylendiamin
- 4-Aminoaniline-d4
- 4-H2N-C6D4-COOH
- Benzofur D-d4
- Developer PF-d4
- Fouramine D-d4
- Fourrine 1-d4
- Fourrine D-d4
- Peltol D-d4
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- インチ: InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D,3D,4D
- InChIKey: ALYNCZNDIQEVRV-RHQRLBAQSA-N
- ほほえんだ: OC(C1C([2H])=C([2H])C(N)=C([2H])C=1[2H])=O
計算された属性
- せいみつぶんしりょう: 141.07300
- どういたいしつりょう: 141.073
- 同位体原子数: 4
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3A^2
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- PSA: 63.32000
- LogP: 1.54820
4-Aminobenzoic Acid-d4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A591502-1mg |
4-Aminobenzoic Acid-d4 |
350820-01-8 | 1mg |
$ 170.00 | 2023-09-08 | ||
A2B Chem LLC | AW54296-100mg |
Benzoic-2,3,5,6-d4acid, 4-amino- |
350820-01-8 | 100mg |
$592.00 | 2024-04-20 | ||
MedChemExpress | HY-B1008S-25mg |
4-Aminobenzoic acid-d |
350820-01-8 | 25mg |
¥3300 | 2024-04-18 | ||
MedChemExpress | HY-B1008S-10mg |
4-Aminobenzoic acid-d |
350820-01-8 | 10mg |
¥1650 | 2024-04-18 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A874537-1g |
4-AMinobenzoic-d4 Acid |
350820-01-8 | AR | 1g |
¥7,088.00 | 2022-09-03 | |
MedChemExpress | HY-B1008S-5mg |
4-Aminobenzoic acid-d |
350820-01-8 | 5mg |
¥1030 | 2024-04-18 | ||
A2B Chem LLC | AW54296-250mg |
Benzoic-2,3,5,6-d4acid, 4-amino- |
350820-01-8 | 250mg |
$998.00 | 2024-04-20 | ||
TRC | A591502-10mg |
4-Aminobenzoic Acid-d4 |
350820-01-8 | 10mg |
$ 221.00 | 2023-09-08 | ||
TRC | A591502-100mg |
4-Aminobenzoic Acid-d4 |
350820-01-8 | 100mg |
$ 526.00 | 2023-04-19 | ||
TRC | A591502-500mg |
4-Aminobenzoic Acid-d4 |
350820-01-8 | 500mg |
$ 1516.00 | 2023-09-08 |
4-Aminobenzoic Acid-d4 関連文献
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
4-Aminobenzoic Acid-d4に関する追加情報
4-Aminobenzoic Acid-d4: A Comprehensive Overview
The compound with CAS No 350820-01-8, commonly referred to as 4-Aminobenzoic Acid-d4, is a derivative of 4-aminobenzoic acid, a well-known aromatic compound with significant applications in various fields. The d4 designation indicates that this compound contains four deuterium atoms, which are isotopes of hydrogen. This modification introduces unique properties that make 4-Aminobenzoic Acid-d4 valuable in specialized research and industrial applications.
4-Aminobenzoic Acid-d4 is synthesized through a process that involves the deuteration of the hydrogens in the aromatic ring of 4-aminobenzoic acid. This process is typically carried out under controlled conditions to ensure high purity and stability of the final product. The resulting compound retains the structural integrity of its parent molecule while incorporating deuterium atoms, which can be advantageous in certain analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Recent studies have highlighted the potential of 4-Aminobenzoic Acid-d4 in the field of drug discovery and development. Researchers have explored its role as a building block for constructing more complex molecules with enhanced pharmacokinetic properties. For instance, its use in the synthesis of bioisosteres—molecules that have similar physical properties but different chemical structures—has shown promise in improving drug efficacy and reducing side effects.
In addition to its role in pharmaceutical research, 4-Aminobenzoic Acid-d4 has found applications in materials science. Its ability to form stable complexes with metal ions has led to its use in the development of novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique catalytic and adsorption properties, making them attractive for use in environmental remediation and energy storage technologies.
The incorporation of deuterium atoms in 4-Aminobenzoic Acid-d4 also makes it a valuable tool in isotopic labeling studies. By replacing hydrogen atoms with deuterium, researchers can track molecular transformations with greater precision using techniques such as mass spectrometry and infrared spectroscopy. This capability has been particularly useful in studying enzyme mechanisms and metabolic pathways, where precise tracking of molecular changes is crucial.
Furthermore, 4-Aminobenzoic Acid-d4 has been utilized in the development of sensors for detecting specific analytes in complex matrices. Its structural features allow for selective binding to certain ions or molecules, enabling the creation of highly sensitive and specific sensing devices. Recent advancements in nanotechnology have further enhanced its potential in this area, with researchers exploring its integration into graphene-based sensors for real-time monitoring applications.
From an environmental perspective, 4-Aminobenzoic Acid-d4 has been studied for its biodegradability and potential impact on ecosystems. Initial findings suggest that it undergoes slow degradation under aerobic conditions, raising concerns about its long-term persistence in natural environments. However, ongoing research aims to develop methods for accelerating its breakdown using microbial consortia or enzymatic catalysts.
In conclusion, CAS No 350820-01-8, or 4-Aminobenzoic Acid-d4, represents a versatile compound with a wide range of applications across multiple disciplines. Its unique properties derived from deuterium incorporation make it an invaluable tool for researchers and industry professionals alike. As advancements continue to be made in synthesis techniques and application development, the significance of this compound is expected to grow further.
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